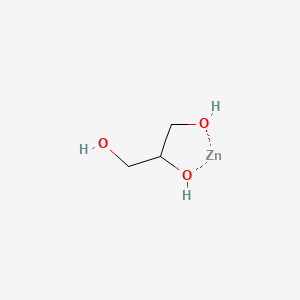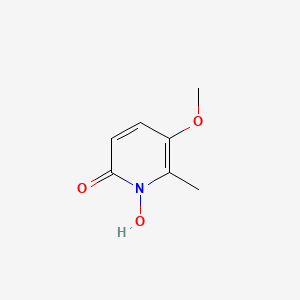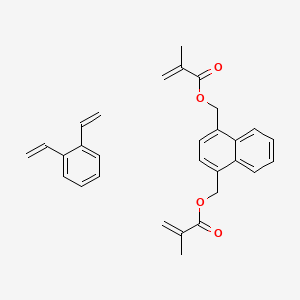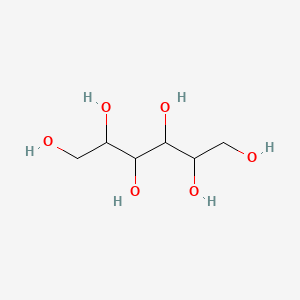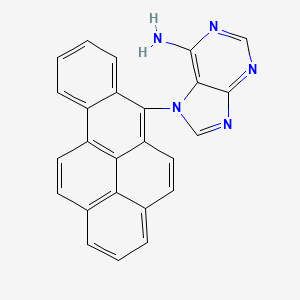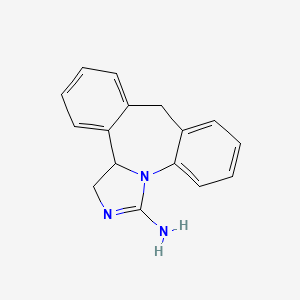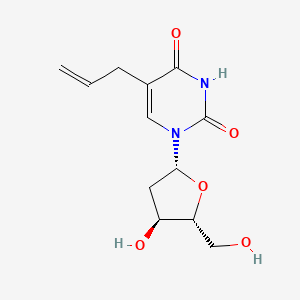
Uridine, 5-allyl-2'-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Uridine, 5-allyl-2’-deoxy-” is a modified form of uridine, which is a pyrimidine nucleoside. It consists of uracil attached to a ribose ring (or more specifically, a ribofuranose) via a β-N1-glycosidic bond . The modification in “Uridine, 5-allyl-2’-deoxy-” involves the addition of an allyl group at the 5’ position of the uridine molecule .
Synthesis Analysis
The synthesis of modified uridine analogues like “Uridine, 5-allyl-2’-deoxy-” involves complex chemical processes. For instance, a synthetic building block, 2′-deoxy-2′-C-(2-(thymine-1-yl)ethyl)uridine, was prepared from uridine via 5′,3′-TIPDS-protected 2′-deoxy-2′-C-allyluridine by an oxidative cleavage of the allyl group, a Mitsunobu reaction for the introduction of thymine, and appropriate deprotection reactions .Molecular Structure Analysis
The molecular formula of “Uridine, 5-allyl-2’-deoxy-” is C12H16N2O5 . This indicates that the molecule consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms. The exact structure would involve a uridine molecule with an allyl group attached at the 5’ position .Safety And Hazards
The safety data sheet for a similar compound, 5-Iodo-2’-deoxyuridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects and damaging the unborn child .
Zukünftige Richtungen
The future directions for “Uridine, 5-allyl-2’-deoxy-” and similar compounds involve further exploration of their potential applications in medicinal chemistry. For instance, a nucleoside with two nucleobases has been incorporated into oligonucleotides, which shows promise for stabilizing nucleic acid secondary structures .
Eigenschaften
CAS-Nummer |
73-39-2 |
|---|---|
Produktname |
Uridine, 5-allyl-2'-deoxy- |
Molekularformel |
C12H16N2O5 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O5/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10/h2,5,8-10,15-16H,1,3-4,6H2,(H,13,17,18)/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
XUAFMQXKGPTTJN-IVZWLZJFSA-N |
Isomerische SMILES |
C=CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES |
C=CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Kanonische SMILES |
C=CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Synonyme |
2'-deoxy-5(2-propenyl)uridine 5-(2-propenyl)-2'-deoxyuridine 5-allyl-2'-deoxyuridine 5-propenyl-2'-deoxyuridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



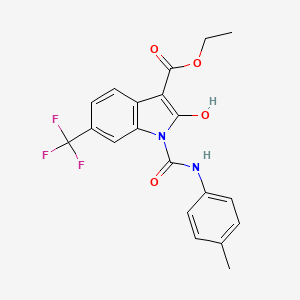
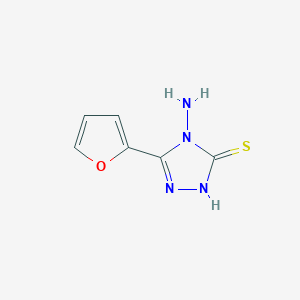
![6-Oxo-1,6-dihydrodibenzo[cd,g]indazole-3-sulfonic acid](/img/structure/B1215146.png)
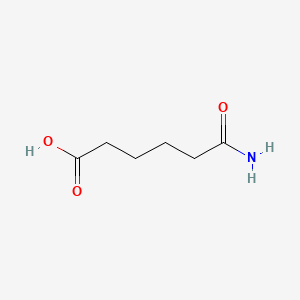
![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 3-phenylacrylate](/img/structure/B1215148.png)
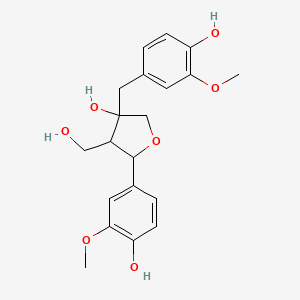
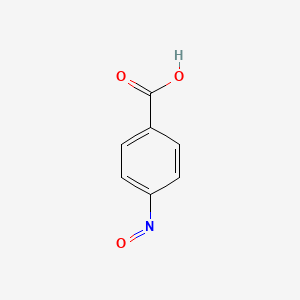
![3,13,19,26-Tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione](/img/structure/B1215153.png)
